4-Bromo-5-phenyloxazole
Overview
Description
4-Bromo-5-phenyloxazole is a chemical compound with the CAS Number: 740806-67-1 . It has a molecular weight of 224.06 and its IUPAC name is 4-bromo-5-phenyloxazole . It is an off-white to gray to light yellow powder or crystals .
Synthesis Analysis
The synthesis of 4-Bromo-5-phenyloxazole and similar compounds often involves the use of inexpensive and readily available starting materials, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC) . This approach relies on the Van Leusen oxazole method and electrophilic aromatic bromination .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-phenyloxazole can be determined using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-5-phenyloxazole are not detailed in the search results, chemical reactions can be analyzed using various methods. For instance, biochemical screening can test molecules for activity against a validated bacterial target . Phenotypic-based screening measures a parameter of cellular function in response to screening molecules .Physical And Chemical Properties Analysis
4-Bromo-5-phenyloxazole has a density of 1.524±0.06 g/cm3 . Its melting point is 60-61 °C and its boiling point is predicted to be 300.3±22.0 °C . It has a PSA of 26.03000 and an XLogP3 of 3.10410 .Scientific Research Applications
1. Organic Chemistry: Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles
- Summary of the Application : 4-Bromo-5-phenyloxazole is used in the synthesis of bisoxazole and bromo-substituted aryloxazoles . These compounds are valuable intermediates in organic synthesis and have significant medicinal and pharmacological applications .
- Methods of Application or Experimental Procedures : The synthesis begins with an inexpensive and readily available starting material, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC). This approach relies on the Van Leusen oxazole method and electrophilic aromatic bromination .
- Results or Outcomes : The structures of bisoxazole and bromo-substituted aryloxazoles were fully supported by spectroscopic methods (IR, NMR, and HRMS) and further established using single crystal X-ray diffraction studies .
1. Organic Chemistry: Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles
- Summary of the Application : 4-Bromo-5-phenyloxazole is used in the synthesis of bisoxazole and bromo-substituted aryloxazoles . These compounds are valuable intermediates in organic synthesis and have significant medicinal and pharmacological applications .
- Methods of Application or Experimental Procedures : The synthesis begins with an inexpensive and readily available starting material, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC). This approach relies on the Van Leusen oxazole method and electrophilic aromatic bromination .
- Results or Outcomes : The structures of bisoxazole and bromo-substituted aryloxazoles were fully supported by spectroscopic methods (IR, NMR, and HRMS) and further established using single crystal X-ray diffraction studies .
2. Analytical Chemistry: Material Analysis
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
3. Heterocyclic Chemistry: Synthesis of Oxazoles
- Summary of the Application : Oxazoles, including 4-Bromo-5-phenyloxazole, are used in the synthesis of a wide range of heterocyclic compounds . These compounds have diverse applications in medicinal chemistry, materials science, and other fields .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Safety And Hazards
Future Directions
While specific future directions for 4-Bromo-5-phenyloxazole are not mentioned in the search results, there is a general trend towards the use of bacteria-based immunotherapy in the field of medicinal chemistry . This emerging field presents potential opportunities for the development of new antibiotics and other pharmaceuticals .
properties
IUPAC Name |
4-bromo-5-phenyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLWIEARIJZPFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738313 | |
Record name | 4-Bromo-5-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-phenyloxazole | |
CAS RN |
740806-67-1 | |
Record name | 4-Bromo-5-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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